Cas no 2228588-83-6 ((5-bromopyridin-2-yl)methanesulfonyl fluoride)

(5-Bromopyridin-2-yl)methanesulfonyl fluoride is a reactive sulfonyl fluoride derivative featuring a bromopyridine scaffold, making it a valuable intermediate in medicinal chemistry and bioconjugation applications. The sulfonyl fluoride group serves as an electrophilic warhead, enabling selective covalent modification of target proteins or nucleophilic residues under controlled conditions. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further structural diversification. This compound is particularly useful in probe design, activity-based protein profiling (ABPP), and inhibitor development due to its balance of reactivity and stability. Proper handling under inert conditions is recommended to preserve its functional integrity.
(5-bromopyridin-2-yl)methanesulfonyl fluoride structure
2228588-83-6 structure
Product name:(5-bromopyridin-2-yl)methanesulfonyl fluoride
CAS No:2228588-83-6
MF:C6H5BrFNO2S
Molecular Weight:254.076802968979
CID:5891582
PubChem ID:165870414

(5-bromopyridin-2-yl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • (5-bromopyridin-2-yl)methanesulfonyl fluoride
    • 2228588-83-6
    • EN300-1584112
    • インチ: 1S/C6H5BrFNO2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2
    • InChIKey: ZYVYHKAWSFPDPM-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)CS(=O)(=O)F

計算された属性

  • 精确分子量: 252.92084g/mol
  • 同位素质量: 252.92084g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 55.4Ų

(5-bromopyridin-2-yl)methanesulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1584112-10.0g
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
10g
$5590.0 2023-05-26
Enamine
EN300-1584112-0.25g
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
0.25g
$1196.0 2023-05-26
Enamine
EN300-1584112-1.0g
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
1g
$1299.0 2023-05-26
Enamine
EN300-1584112-500mg
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
500mg
$946.0 2023-09-24
Enamine
EN300-1584112-10000mg
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
10000mg
$4236.0 2023-09-24
Enamine
EN300-1584112-0.1g
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
0.1g
$1144.0 2023-05-26
Enamine
EN300-1584112-0.5g
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
0.5g
$1247.0 2023-05-26
Enamine
EN300-1584112-0.05g
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
0.05g
$1091.0 2023-05-26
Enamine
EN300-1584112-50mg
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
50mg
$827.0 2023-09-24
Enamine
EN300-1584112-100mg
(5-bromopyridin-2-yl)methanesulfonyl fluoride
2228588-83-6
100mg
$867.0 2023-09-24

(5-bromopyridin-2-yl)methanesulfonyl fluoride 関連文献

(5-bromopyridin-2-yl)methanesulfonyl fluorideに関する追加情報

Introduction to (5-bromopyridin-2-yl)methanesulfonyl fluoride (CAS No. 2228588-83-6)

(5-bromopyridin-2-yl)methanesulfonyl fluoride, with the CAS number 2228588-83-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The structure of (5-bromopyridin-2-yl)methanesulfonyl fluoride consists of a pyridine ring substituted with a bromine atom at the 5-position and a methanesulfonyl fluoride group at the 2-position. This unique arrangement makes it a versatile building block for medicinal chemists, enabling the construction of complex scaffolds with potential pharmacological activity. The presence of both bromine and sulfonyl fluoride functional groups provides multiple points for further chemical modification, making it an invaluable tool in synthetic chemistry.

In recent years, there has been a growing interest in exploring the applications of (5-bromopyridin-2-yl)methanesulfonyl fluoride in drug discovery. One of the most notable areas of research involves its use in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. The pyridine core is a common motif in many kinase inhibitors, and the introduction of halogenated substituents can enhance binding affinity and selectivity.

Recent studies have demonstrated that derivatives of (5-bromopyridin-2-yl)methanesulfonyl fluoride exhibit promising activity against several kinases, including Janus kinases (JAKs) and tyrosine kinases. For instance, researchers have developed novel JAK inhibitors by incorporating this compound into their molecular frameworks. These inhibitors have shown preclinical efficacy in models of autoimmune diseases, highlighting the therapeutic potential of this scaffold.

The sulfonyl fluoride group in (5-bromopyridin-2-yl)methanesulfonyl fluoride is particularly interesting from a chemical biology perspective. Sulfonyl fluorides are known to be excellent leaving groups in nucleophilic substitution reactions, which allows for further derivatization of the molecule. This property has been exploited in various synthetic strategies, enabling the rapid assembly of complex molecules with tailored biological properties.

Another area where (5-bromopyridin-2-yl)methanesulfonyl fluoride has found utility is in the development of protease inhibitors. Proteases play essential roles in many biological processes, and their inhibition is a key strategy in treating diseases such as HIV/AIDS and cancer. By serving as a precursor for protease inhibitors, this compound contributes to the creation of new therapeutic options.

The synthesis of (5-bromopyridin-2-yl)methanesulfonyl fluoride itself is an intriguing challenge that has been addressed by several research groups. One common approach involves the reaction of 2-chloropyridine with bromine followed by sulfonylation with methanesulfonyl chloride. This method leverages well-established organic transformations and provides a reliable route to the desired product.

In conclusion, (5-bromopyridin-2-yl)methanesulfonyl fluoride (CAS No. 2228588-83-6) is a multifaceted compound with significant applications in pharmaceutical research. Its role as an intermediate in the synthesis of kinase inhibitors and protease inhibitors underscores its importance in drug discovery. As our understanding of biological targets continues to evolve, compounds like this will remain indispensable tools for developing next-generation therapeutics.

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